

Technical Support Center: Ruthenium-103 Radiochemical Purity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ruthenium-103	
Cat. No.:	B1205195	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ruthenium-103** (103Ru). The focus is on improving and verifying its radiochemical purity for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of **Ruthenium-103**.

Question: My radiochemical purity is lower than expected after initial separation. What are the common causes and how can I improve it?

Answer:

Low radiochemical purity of ¹⁰³Ru is often due to the presence of other radioisotopes produced during irradiation or to the complex solution chemistry of ruthenium. Common impurities can include other ruthenium isotopes (like ¹⁰⁶Ru), and fission products such as ⁹⁵Zr, ⁹⁵Nb, ^{117m}Sn, and ¹²⁵, ¹²⁶Sb.[1] The multiple oxidation states of ruthenium can also complicate purification.[1]

Troubleshooting Steps:



- Identify the Impurities: Use gamma-ray spectroscopy to identify the specific radionuclidic impurities present in your ¹⁰³Ru solution.[2]
- Optimize Anion Exchange Chromatography: This is a crucial first step to remove cationic impurities.[1][3][4] Ensure your column is properly conditioned and that the loading and elution conditions are optimal. Losses of ¹⁰³Ru during this step can range from 8-15% due to ruthenium's complex speciation.[1]
- Implement a Secondary Purification Step: For higher purity, a second column using an
 extraction chromatographic resin, such as one with diglycolamide (DGA) functional groups,
 is highly effective at removing remaining contaminants.[1] This step can increase
 radiochemical purity to >99.9%.[1][3][4]
- Control Ruthenium Oxidation State: The presence of multiple oxidation states of ruthenium can hinder consistent separation.[1] Some protocols utilize oxidizing or reducing agents at specific stages to ensure ruthenium is in a single, predictable chemical form for separation.
 [2][5]

Question: I'm observing unexpected peaks in my gamma spectrum. How do I identify the contaminants?

Answer:

Unexpected peaks in the gamma spectrum indicate the presence of radionuclidic impurities. To identify them, you will need to compare the energies of the unknown peaks with a library of known gamma emissions from radioisotopes.

Common Radionuclidic Impurities in ¹⁰³Ru Productions:



Radionuclide	Key Gamma Ray Energies (keV)	Half-life
¹⁰⁶ Ru	511.8	373.6 days
⁹⁵ Zr	724.2, 756.7	64.0 days
⁹⁵ Nb	765.8	35.0 days
¹²⁵ Sb	427.9, 600.6, 635.9	2.76 years
^{117m} Sn	158.6	13.6 days

This table is compiled from publicly available nuclear data.

A high-resolution germanium detector (HPGe) is recommended for accurate identification of these gamma energies.[2]

Question: My recovery yield of ¹⁰³Ru is low after purification. What are the potential causes and solutions?

Answer:

Low recovery yield can be frustrating. The primary causes are often related to the complex chemistry of ruthenium and losses during column chromatography.

Potential Causes and Solutions:

- Ruthenium Speciation: Ruthenium can exist in various chemical forms and oxidation states in acidic solutions, some of which may not be effectively captured or eluted from your chromatography column.[1]
 - Solution: Consider pre-treating your sample to ensure a uniform chemical species before loading it onto the column.
- Incomplete Elution: The chosen eluent may not be effectively stripping all the ¹⁰³Ru from the column.



- Solution: Ensure you are using a sufficient volume of the correct eluent. For instance, after initial purification on an anion exchange column, 85 ± 5% of ¹⁰³Ru could be eluted with 30 mL of 10 M HNO₃.[1]
- Losses During Washing Steps: Aggressive or extensive washing of the column might prematurely elute some of the ¹⁰³Ru.
 - Solution: Analyze the wash fractions with a gamma counter to quantify any ¹⁰³Ru loss and adjust your washing protocol if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical purity that can be achieved for 103Ru?

A two-step separation process involving anion exchange followed by extraction chromatography can achieve a radiochemical purity of greater than 99.9%.[1][3][4]

Q2: What are the common methods for producing ¹⁰³Ru?

¹⁰³Ru can be produced through several nuclear reactions:

- Fission of uranium.[5]
- Neutron irradiation of enriched ¹⁰²Ru.[5]
- Proton-induced fission of thorium targets, which also produces other valuable isotopes like
 ²²⁵Ac.[1][3][4]

Q3: What analytical techniques are used to determine the radiochemical purity of ¹⁰³Ru?

The primary methods include:

- Gamma-ray Spectroscopy: To identify and quantify radionuclidic impurities.[2]
- High-Performance Liquid Chromatography (HPLC): Equipped with a radioactivity detector to separate and quantify different chemical forms of ruthenium.[6][7][8]



 Thin Layer Chromatography (TLC): A simpler chromatographic method to separate chemical impurities.[7][9]

Q4: What is the most significant isotopic impurity I should be aware of?

The most common isotopic impurity is Ruthenium-106 (¹⁰⁶Ru), which has a much longer half-life (371.8 days) compared to ¹⁰³Ru (39.3 days).[1][10] Its presence is a key quality control parameter.

Q5: How does the chemical form of ruthenium affect purification?

Ruthenium's ability to exist in multiple oxidation states makes its chemistry complex.[1] The specific chemical form (e.g., different chloride complexes) will behave differently during ion exchange or extraction processes. Controlling the chemical species is crucial for a reproducible and effective purification method.

Experimental Protocols

Protocol 1: Two-Step Purification of ¹⁰³Ru from Irradiated Thorium Target

This protocol is based on a method that yields high-purity ¹⁰³Ru.[1]

Objective: To achieve >99.9% radiochemical purity of ¹⁰³Ru.

Materials:

- Anion exchange resin (e.g., AG 1-X8)
- DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin
- Hydrochloric acid (HCl), various concentrations
- Nitric acid (HNO₃), 10 M
- Chromatography columns

Methodology:



Step 1: Anion Exchange Chromatography

- Prepare a column with a suitable anion exchange resin.
- Condition the column with 1 M HCl.
- Dissolve the irradiated thorium target material in a suitable acid and adjust the solution to 1
 M HCl.
- Load the solution onto the anion exchange column. Cationic impurities like actinides and lanthanides will pass through.
- Wash the column with 1 M HCl to remove residual impurities. This wash may remove some fission products like ⁹⁵Nb and ^{123m}Te.[1]
- Elute the ¹⁰³Ru fraction using 10 M HNO₃. At this stage, the radiochemical purity is expected to be around 82%.[1]

Step 2: DGA Extraction Chromatography

- Collect the ¹⁰³Ru fraction from the previous step.
- Evaporate the solution to near dryness and reconstitute it in 10 M HCl.
- Prepare a column with DGA resin and equilibrate it with 10 M HCl.
- Load the reconstituted ¹⁰³Ru solution onto the DGA column. Contaminants like ⁹⁵Zr, ⁹⁵Nb, ^{117m}Sn, and antimony isotopes will be strongly retained by the resin.[1]
- Collect the eluent, which contains the purified ¹⁰³Ru.
- Wash the column with additional 10 M HCl to ensure complete recovery of ¹⁰³Ru. The recovery from this DGA column step is typically high (around 98%).[1]

Expected Results:



Purification Stage	Radiochemical Purity (%)	Overall Recovery (%)	Key Impurities Removed
After Anion Exchange	~82%	85 ± 5% (elution)	Actinides, Lanthanides, some fission products
After DGA Column	>99.9%	83 ± 5% (final)	⁹⁵ Zr, ⁹⁵ Nb, ^{117m} Sn, ¹²⁵ , ¹²⁶ Sb, Pa isotopes

Data adapted from Mastren et al., 2017.[1]

Protocol 2: Quality Control using Thin Layer Chromatography (TLC)

Objective: To quickly assess the presence of common chemical impurities.

Materials:

- ITLC strips (e.g., silica gel)
- Developing tank
- Mobile phase (solvent system, e.g., normal saline or an organic solvent like acetone, depending on the species to be separated).[11]

Methodology:

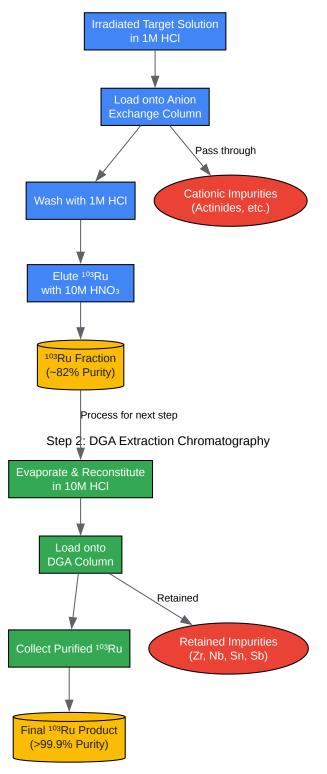
- Mark an origin line with a pencil about 1 cm from the bottom of the TLC strip.
- Carefully spot a small drop of the ¹⁰³Ru solution onto the origin line.
- Pour a small amount of the mobile phase into the developing tank. The solvent level must be below the origin line on the strip.
- Place the strip into the tank and allow the solvent to migrate up the strip by capillary action.
- Once the solvent front nears the top, remove the strip and let it dry.



- Cut the strip into sections (e.g., origin and solvent front) and count the radioactivity in each section using a suitable detector (e.g., gamma counter).
- Calculate the percentage of activity for each chemical species based on its position on the chromatogram.

Visualizations



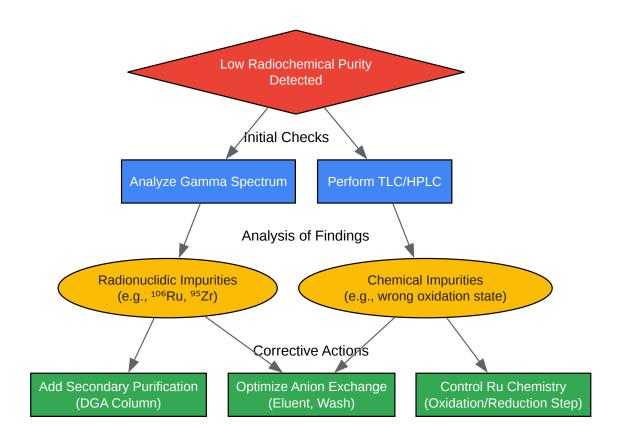


Step 1: Anion Exchange Chromatography

Click to download full resolution via product page

Caption: Workflow for the two-step purification of **Ruthenium-103**.





Click to download full resolution via product page

Caption: Troubleshooting logic for low radiochemical purity of ¹⁰³Ru.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Separation of 103Ru from a proton irradiated thorium matrix: A potential source of Auger therapy radionuclide 103mRh PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of fission produced 106Ru from simulated high level nuclear wastes for production of brachytherapy sources PMC [pmc.ncbi.nlm.nih.gov]







- 3. Separation of 103Ru from a proton irradiated thorium matrix: A potential source of Auger therapy radionuclide 103mRh | UBC Chemistry [chem.ubc.ca]
- 4. Separation of 103Ru from a proton irradiated thorium matrix: A potential source of Auger therapy radionuclide 103mRh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100 PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. mdpi.com [mdpi.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Isotopes of ruthenium Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Support Center: Ruthenium-103
 Radiochemical Purity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1205195#improving-the-radiochemical-purity-of-ruthenium-103]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com